Azido(methoxy)methanone
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Description
Synthesis Analysis
Azido(methoxy)methanone can be synthesized from α-methoxy acrylonitriles, which are derived from aldehydes and ketones. These nitriles react with sodium azide in the presence of ceric ammonium nitrate to yield azido nitrates, leading to α-amino acids upon further treatment (Clive & Etkin, 1994). Additionally, azido(methoxy)methanone derivatives can be synthesized via Rh(III)-catalyzed tandem reactions from α-azido ketones (Liu et al., 2022).
Molecular Structure Analysis
The molecular structure of azido(methoxy)methanone-related compounds has been characterized through various analytical techniques. Crystal and molecular structure analyses provide insights into the arrangement of atoms and the geometry of the compounds. For instance, the molecular structure of related methanone compounds has been elucidated using X-ray diffraction studies, revealing intermolecular interactions and conformational details (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Azido(methoxy)methanone undergoes various chemical reactions, such as photolysis, leading to ring expansion and ring opening in specific conditions. These reactions demonstrate the compound's reactivity and its potential for creating new molecular structures (Harger, 1974). Additionally, azido groups in fatty esters have shown stability during transformations, influencing physical properties like infrared absorption and NMR signals (Jie & Lao, 1987).
Physical Properties Analysis
The physical properties of azido(methoxy)methanone and its derivatives include solubility, melting points, and spectral characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions. Studies on related compounds provide insights into their electrochemical behavior and potential for electro-organic synthesis (Nematollahi & Golabi, 1996).
Safety And Hazards
Future Directions
Azides, including Azido(methoxy)methanone, have significant potential in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
methyl N-diazocarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNHTHTTUJQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501898 |
Source
|
Record name | Methyl carbonazidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido(methoxy)methanone | |
CAS RN |
1516-56-9 |
Source
|
Record name | Methyl carbonazidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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